
6-fluoro-N-methylpyridin-3-amine
概要
説明
6-Fluoro-N-methylpyridin-3-amine is a chemical compound with the CAS Number: 1610667-14-5 . It has a molecular weight of 126.13 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H7FN2/c1-8-5-2-3-6 (7)9-4-5/h2-4,8H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid or semi-solid or lump or liquid . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用
Antibacterial Activity
6-fluoro-N-methylpyridin-3-amine derivatives have shown promise in antibacterial applications. For example, a study by Egawa et al. (1984) synthesized analogues with amino- and/or hydroxy-substituted cyclic amino groups, finding several compounds that exhibited higher antibacterial activity than enoxacin, a well-known antibiotic (Egawa et al., 1984).
Chemistry and Complexation
The compound plays a role in the field of chemistry, particularly in ligand formation and complexation reactions. Machkour et al. (2004) reported the synthesis of tris(2-fluoro-6-pyridylmethyl)amine ligand (F3TPA) and its reaction with molecular dioxygen when complexed with iron, leading to the formation of various iron complexes (Machkour et al., 2004).
Pummerer Rearrangement
A unique chemical reaction involving this compound is the Pummerer rearrangement. Rakhit et al. (1979) described the formation of aminals from amines via this rearrangement, highlighting the compound's role in synthetic organic chemistry (Rakhit et al., 1979).
Antitumor Agents
In the search for new antitumor agents, Tsuzuki et al. (2004) investigated the structure-activity relationships of 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids. They found that changes in the C-6 position of the fluorine atom significantly affected cytotoxic activity against various tumor cell lines (Tsuzuki et al., 2004).
Crystal Structure Analysis
The compound has also been studied for its crystal structure and conformational analysis. Babu et al. (2014) investigated 2-amino-6-methylpyridinium 2,2,2-trichloroacetate, examining the molecular structure and hydrogen bonding patterns in the crystal structure (Babu et al., 2014).
Herbicide Synthesis
Johnson et al. (2015) modified the cascade cyclization of fluoroalkyl alkynylimines with primary amines to synthesize 4-amino-5-fluoropicolinates, demonstrating the compound's potential in developing novel herbicides (Johnson et al., 2015).
Safety and Hazards
The compound is classified under the GHS06 pictogram, with the signal word "Danger" . Hazard statements include H301-H311-H331 , indicating toxicity if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
作用機序
Target of Action
A structurally similar compound, 3-fluoro-5-methylpyridin-4-amine, has been reported to act as a blocker for potassium (k+) channels . Potassium channels play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials.
Mode of Action
For instance, 3-fluoro-5-methylpyridin-4-amine binds to exposed potassium channels in demyelinated axons, reducing the leakage of intracellular potassium and enhancing impulse conduction .
Result of Action
The blocking of potassium channels can lead to enhanced neuronal signaling and could potentially improve conditions like multiple sclerosis, where demyelination of axons is a key pathological feature .
生化学分析
Biochemical Properties
6-fluoro-N-methylpyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of key proteins . This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it may inhibit the activity of certain kinases by competing with ATP for binding to the active site . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, which may be relevant for its therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating immune responses . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations facilitate the compound’s excretion from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and fatty acid oxidation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and intracellular localization . For example, certain organic cation transporters may mediate the cellular uptake of this compound, while binding proteins such as albumin can influence its distribution in the bloodstream and tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and other nuclear processes.
特性
IUPAC Name |
6-fluoro-N-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-8-5-2-3-6(7)9-4-5/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYAKWWKFUAILF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301091 | |
| Record name | 6-Fluoro-N-methyl-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610667-14-5 | |
| Record name | 6-Fluoro-N-methyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1610667-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-N-methyl-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


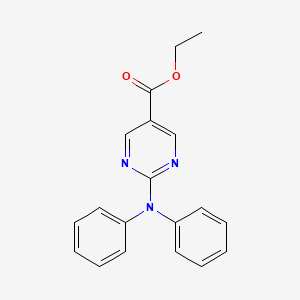
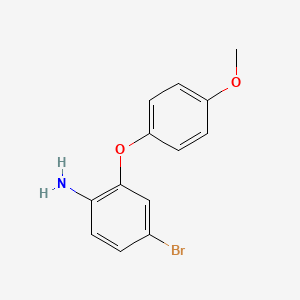
![4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine](/img/structure/B1444329.png)
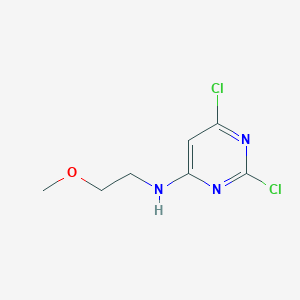
![Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1444333.png)
![4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine](/img/structure/B1444334.png)
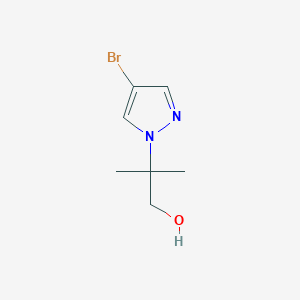

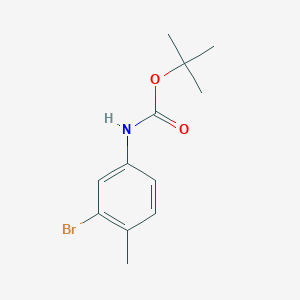


![8-Amino-2-azaspiro[4.5]decan-3-one](/img/structure/B1444345.png)

amine](/img/structure/B1444348.png)
